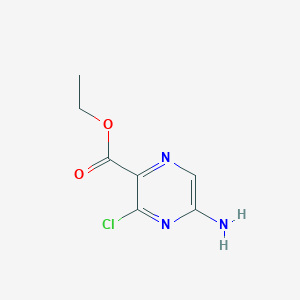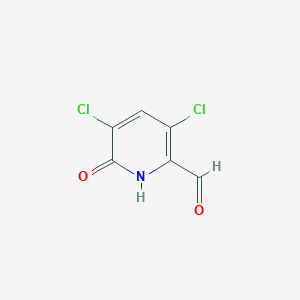
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a chemical compound with the following structural formula:
C7H4Cl2NO2
It belongs to the pyridine family and contains both aldehyde and chlorinated functional groups. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with an appropriate aldehyde. The reaction proceeds under mild conditions and yields the desired compound .
Industrial Production:: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
Reactivity:: 3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other derivatives.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-oxo-1,6-dihydropyridine-2-carbaldehyde finds applications in:
Medicine: It may serve as a starting point for drug development due to its structural features.
Chemical Research: Researchers explore its reactivity and potential as a building block for more complex molecules.
Industry: Its derivatives could be used in the synthesis of pharmaceuticals, agrochemicals, or materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While no direct analogs are mentioned, further investigation could reveal compounds with similar structures or reactivity patterns.
Propiedades
Fórmula molecular |
C6H3Cl2NO2 |
|---|---|
Peso molecular |
192.00 g/mol |
Nombre IUPAC |
3,5-dichloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-4(8)6(11)9-5(3)2-10/h1-2H,(H,9,11) |
Clave InChI |
QMNBTQQTKJSTIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1Cl)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)


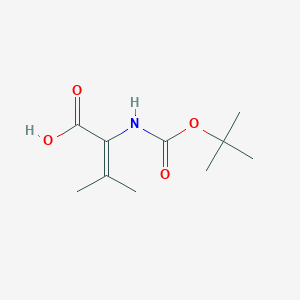
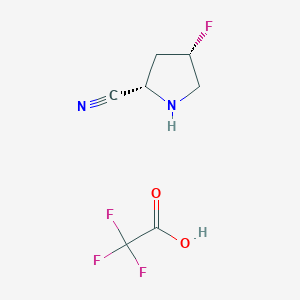
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
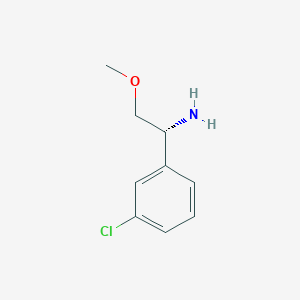
![(S)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B12951988.png)
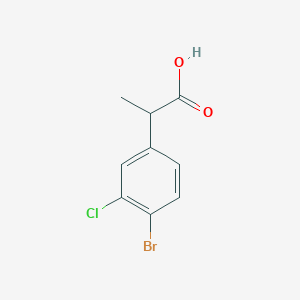
![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B12952000.png)


